molecular formula C7H5Cl2NO3 B1209098 1,5-Dichloro-2-methoxy-3-nitrobenzene CAS No. 37138-82-2

1,5-Dichloro-2-methoxy-3-nitrobenzene

Cat. No.: B1209098
CAS No.: 37138-82-2
M. Wt: 222.02 g/mol
InChI Key: OQRXLBNJKPMELG-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3. It is a derivative of benzene, where two chlorine atoms, one methoxy group, and one nitro group are substituted on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dichloro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 1,5-Dichloro-2-methoxy-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Dichloro-2-methoxy-3-nitrobenzene is used in scientific research for:

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigating the effects of nitrobenzene derivatives on biological systems.

    Medicinal Chemistry: Exploring potential pharmaceutical applications of its derivatives.

    Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dichloro-2-methoxy-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming electrophiles to the meta positions relative to the nitro group.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-3-methoxy-2-nitrobenzene: Similar structure but with different positions of the substituents.

    1,3-Dichloro-2-nitrobenzene: Lacks the methoxy group.

    1,5-Dichloro-2-nitrobenzene: Lacks the methoxy group.

Uniqueness

1,5-Dichloro-2-methoxy-3-nitrobenzene is unique due to the presence of both methoxy and nitro groups on the benzene ring, which influences its reactivity and applications in chemical synthesis and research.

Properties

IUPAC Name

1,5-dichloro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRXLBNJKPMELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190625
Record name 2,6-Dichloro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37138-82-2
Record name 2,6-Dichloro-4-nitroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037138822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Nitro-4,6-dichloroanisole was prepared by the same procedure as described for Step 2 of Preparation 2a except using 2,4-dichloro-6-nitrophenol (52 g), methyl iodide (71 g), and potassium carbonate (41.4 g). Workup gave crude 2-nitro-4,6-dichloroanisole (50 g, 90%) which was used in the next step without purification.
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
41.4 g
Type
reactant
Reaction Step Four

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